Para Red-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Para Red-d4, chemically known as 4-aminophenyl azomethane

Mode of Action

This compound, like other azo dyes, is believed to interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

They can affect the function of enzymes and other proteins, potentially disrupting normal cellular functions .

Pharmacokinetics

It is known that this compound is soluble in alcohol, water, and chloroform , which suggests that it may be readily absorbed and distributed in the body. The metabolism and excretion of this compound would likely depend on the specific biological system in which it is introduced.

Result of Action

It is known that this compound is used as a biological stain , indicating that it can bind to certain cellular structures and alter their appearance. This suggests that this compound may have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its solubility and reactivity. Additionally, the presence of other molecules can affect the binding of this compound to its targets .

Análisis Bioquímico

Cellular Effects

It is known that the parent compound, Para Red, can interact with cellular components, potentially influencing cell function

Molecular Mechanism

It is known that the parent compound, Para Red, exerts its effects at the molecular level, likely through binding interactions with biomolecules

Métodos De Preparación

Para Red-d4 is synthesized through the coupling reaction of aniline and formyl compounds, such as formaldehyde, under acidic conditions . The specific preparation method involves the diazotization of para-nitroaniline at ice-cold temperatures, followed by coupling with β-naphthol . This process results in the formation of the red to dark red crystalline or powdery compound .

Análisis De Reacciones Químicas

Para Red-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can be reduced using common reducing agents, resulting in the formation of amine derivatives.

Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Para Red-d4 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules.

Biology: Employed as a tissue stain to observe and study cell and tissue structures.

Medicine: Utilized in pharmacokinetic studies to understand the behavior of drugs within the body.

Industry: Applied as a dye and labeling reagent in various industrial processes.

Comparación Con Compuestos Similares

Para Red-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Para Red: The non-deuterium-labeled version of this compound, used for similar applications but without the precise tracking capabilities.

Sudan I: Another azo dye with similar chemical properties but different applications and regulatory status.

This compound’s uniqueness lies in its ability to provide detailed metabolic analysis through deuterium labeling, making it a valuable tool in scientific research.

Propiedades

IUPAC Name |

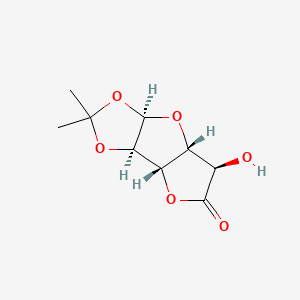

1-[(2,3,5,6-tetradeuterio-4-nitrophenyl)diazenyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H/i6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTPFVNWMLFMFW-YKVCKAMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)

![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one](/img/structure/B1140205.png)